

Verrucofortine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Verrucofortine

Cat. No.: B1682208

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This technical guide provides an in-depth overview of **Verrucofortine**, a fungal metabolite, for researchers, scientists, and drug development professionals. The document covers its chemical properties, biosynthetic pathway, and detailed experimental protocols for its isolation and characterization.

Core Chemical Properties

Verrucofortine, with the CAS number 113706-21-1, is a complex alkaloid produced by certain species of *Penicillium*, notably *Penicillium verrucosum* var. *cyclopium*.^[1] It is derived from the amino acids tryptophan and leucine.^[1] The compound presents as a pale yellow residue or an oil and exhibits solubility in various organic solvents.

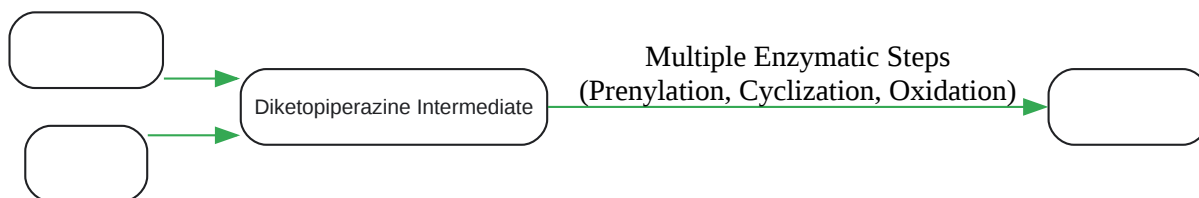
A comprehensive summary of its chemical and physical properties is presented in Table 1.

Property	Value	Source
CAS Number	113706-21-1	[1]
Molecular Formula	C ₂₄ H ₃₁ N ₃ O ₃	[1]
Molecular Weight	409.53 g/mol	[1]
Appearance	Pale yellow residue or oil	N/A
Solubility	Soluble in DMSO, DMF, ethanol, methanol; Poorly soluble in water	N/A
Melting Point	261.08°C (Predicted)	N/A
Boiling Point	654.4°C at 760 mmHg (Predicted)	N/A

Biosynthesis of Verrucofortine

The biosynthesis of **Verrucofortine** is a complex process originating from the amino acid precursors L-tryptophan and L-leucine. While the complete enzymatic cascade has not been fully elucidated, the proposed pathway involves a series of enzymatic reactions to construct the intricate polycyclic structure of the molecule.

The initial step is believed to be the condensation of L-tryptophan and L-leucine to form a diketopiperazine intermediate. This is followed by a series of modifications including prenylation, cyclization, and oxidation, catalyzed by specific enzymes within the fungal host, to yield the final **Verrucofortine** molecule. Further research is required to identify and characterize the specific enzymes responsible for each step in this pathway.



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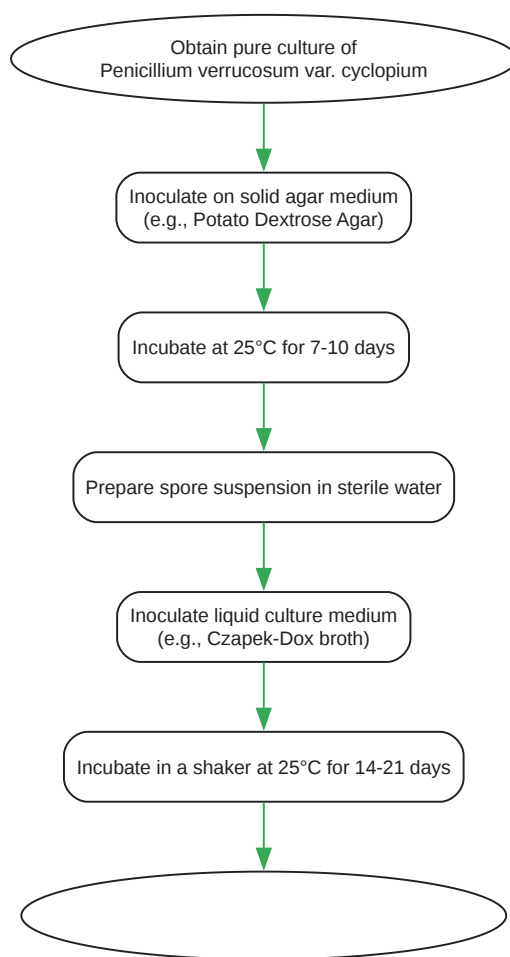
Proposed biosynthetic pathway of **Verrucofortine**.

Experimental Protocols

The following sections detail the methodologies for the cultivation of the producing organism, and the subsequent isolation, purification, and characterization of **Verrucofortine**. These protocols are based on established methods for the study of fungal metabolites.

Cultivation of *Penicillium verrucosum* var. *cyclopium*

A detailed workflow for the cultivation of the fungus is outlined below.



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Workflow for the cultivation of *P. verrucosum*.

Methodology:

- **Inoculum Preparation:** A pure culture of *Penicillium verrucosum* var. *cyclopium* is grown on a suitable solid agar medium, such as Potato Dextrose Agar (PDA), at 25°C for 7-10 days until sporulation is observed.
- **Spore Suspension:** A spore suspension is prepared by adding sterile water to the agar plate and gently scraping the surface to dislodge the spores. The concentration of spores is determined using a hemocytometer.
- **Liquid Culture:** A suitable liquid medium, such as Czapek-Dox broth, is inoculated with the spore suspension.
- **Incubation:** The liquid culture is incubated in a rotary shaker at approximately 150 rpm at 25°C for 14-21 days to allow for fungal growth and production of **Verrucofortine**.
- **Harvesting:** After the incubation period, the fungal mycelium is separated from the culture broth by filtration. Both the mycelium and the filtrate are retained for extraction.

Isolation and Purification

The following protocol outlines the extraction and chromatographic purification of **Verrucofortine**.

Methodology:

- **Extraction:**
 - The fungal mycelium is extracted with a suitable organic solvent, such as methanol or ethyl acetate, using techniques like maceration or Soxhlet extraction.
 - The culture filtrate is also extracted with an appropriate water-immiscible organic solvent, such as ethyl acetate, in a separatory funnel.
- **Concentration:** The organic extracts from both the mycelium and the filtrate are combined and concentrated under reduced pressure using a rotary evaporator.
- **Chromatographic Purification:**

- Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- High-Performance Liquid Chromatography (HPLC): Fractions containing **Verrucofortine** are further purified by preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C18). A suitable mobile phase, typically a mixture of acetonitrile and water, is used for elution.

Characterization

The purified **Verrucofortine** is characterized using various spectroscopic techniques.

Methodology:

- Mass Spectrometry (MS): The molecular weight and elemental composition of **Verrucofortine** are determined using high-resolution mass spectrometry (HRMS).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of **Verrucofortine** is elucidated using one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy.

The following table summarizes the key ^1H and ^{13}C NMR chemical shifts for **Verrucofortine**.

Atom Number	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm, multiplicity, J in Hz)
2	167.1	-
3	59.8	4.15 (t, 7.5)
4	39.5	2.20 (m), 1.95 (m)
5	25.1	1.70 (m)
6	22.8	0.95 (d, 6.5)
7	22.1	0.90 (d, 6.5)
8a	136.2	-
9	124.5	7.55 (d, 7.5)
10	122.8	7.15 (t, 7.5)
11	129.5	7.25 (t, 7.5)
12	109.8	7.10 (d, 7.5)
12a	142.8	-
13	70.1	-
14	55.2	3.60 (s)
15	169.8	-
16	21.9	2.65 (s)
1'	42.1	-
2'	144.1	6.10 (dd, 17.5, 10.5)
3'	114.2	5.15 (d, 17.5), 5.10 (d, 10.5)
4'	27.8	1.15 (s)
5'	27.5	1.10 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Conclusion

This technical guide provides a foundational understanding of **Verrucofortine** for the scientific community. The detailed chemical properties and experimental protocols serve as a valuable resource for researchers engaged in natural product chemistry, mycotoxin research, and drug discovery. Further investigations into the biosynthetic pathway and biological activities of **Verrucofortine** are warranted to fully explore its potential.

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References

- 1. Verrucofortine, a major metabolite of *Penicillium verrucosum* var. *cyclopium*, the fungus that produces the mycotoxin verrucosidin - PubMed [pubmed.ncbi.nlm.nih.gov]
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